N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 894886-77-2
VCID: VC6760649
InChI: InChI=1S/C27H24ClN3O3/c1-4-18-7-9-19(10-8-18)25(33)21-14-31(27-20(26(21)34)11-6-17(3)29-27)15-24(32)30-23-12-5-16(2)13-22(23)28/h5-14H,4,15H2,1-3H3,(H,30,32)
SMILES: CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=C(C=C4)C)Cl
Molecular Formula: C27H24ClN3O3
Molecular Weight: 473.96

N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

CAS No.: 894886-77-2

Cat. No.: VC6760649

Molecular Formula: C27H24ClN3O3

Molecular Weight: 473.96

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide - 894886-77-2

Specification

CAS No. 894886-77-2
Molecular Formula C27H24ClN3O3
Molecular Weight 473.96
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Standard InChI InChI=1S/C27H24ClN3O3/c1-4-18-7-9-19(10-8-18)25(33)21-14-31(27-20(26(21)34)11-6-17(3)29-27)15-24(32)30-23-12-5-16(2)13-22(23)28/h5-14H,4,15H2,1-3H3,(H,30,32)
Standard InChI Key NYNVEJQOTFJSKY-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=C(C=C4)C)Cl

Introduction

N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. It is characterized by its intricate molecular structure, which includes a naphthyridine ring system, a benzoyl group, and a chloro-methylphenyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Synthesis and Preparation

The synthesis of N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, including the formation of the naphthyridine core, introduction of the benzoyl group, and attachment of the chloro-methylphenyl moiety to the acetamide group. Specific synthesis protocols may vary based on available reagents and desired yields.

Biological Activities and Potential Applications

While specific biological activities of N-(2-chloro-4-methylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide have not been extensively documented, compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory properties. Further research is needed to fully explore its potential applications.

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